2-Methoxy-4-nitropyridine
Overview
Description
2-Methoxy-4-nitropyridine is a chemical compound . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step is the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide. The second step is the reaction of 4-nitropyridine N-oxide with PCl to give the final product . Another synthesis method involves the preparation of a Schiff base ligand derived from 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure and electronic properties of this compound have been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The XRD findings validate the compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings .Physical and Chemical Properties Analysis
This compound has a melting point of 104-108 °C (lit.) and a boiling point of 277.46°C (rough estimate). It has a density of 0.45 and a refractive index of 1.5100 (estimate). It is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : The synthesis of various nitropyridine derivatives, including 2-Methoxy-4-nitropyridine, often involves multi-step processes with specific reactions such as nitration, ammoniation, and oxidation. For example, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involves these steps and achieves a yield of 60.6% (Fan Kai-qi, 2009).
- Chemical Behavior in Nitration Reactions : In nitration studies, the behavior of related compounds like 2-methoxy-3-hydroxypyridine was investigated, highlighting the orientation of nitro groups in the pyridine ring (L. D. Smirnov et al., 1971).
Pharmaceutical and Biomedical Applications
- Potential in Biomedical Applications : Investigations on molecules like 2-amino-6-methoxy-3-nitropyridine have shown promising biomedical applications. For example, studies on its vibrational spectra and molecular structure suggest potential uses in pharmaceuticals due to intramolecular charge transfers and interactions typical of pharmaceutical compounds (S. Premkumar et al., 2015).
- Non-Linear Optical Activity : Certain derivatives have shown significant non-linear optical (NLO) activity, which is crucial in the development of new optical materials. This is indicated by first-order hyperpolarizability calculations, making them candidates for advanced material science applications (S. Premkumar et al., 2015).
Chemical Reactions and Analysis
- Methoxybenzylation Reactions : Compounds like 2-(4-Methoxybenzyloxy)-3-nitropyridine have been used in methoxybenzylation reactions with hydroxy groups, demonstrating the versatility of nitropyridine derivatives in organic synthesis (Masakazu Nakano et al., 2001).
- X-ray and Spectroscopic Analysis : Studies involving derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcase the detailed structural analysis possible through X-ray and spectroscopic methods, enhancing our understanding of the chemical properties and reactivity of these compounds (Marijana Jukić et al., 2010).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of Schiff base ligands, which are known to stabilize several metals in different oxidation states . These interactions are crucial for the compound’s role in catalysis and organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Schiff base ligands derived from this compound exhibit antioxidant and α-glucosidase inhibitory activities . These activities suggest that the compound can modulate oxidative stress and glucose metabolism in cells, thereby impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition and activation, which are critical for its biochemical properties. For example, the compound’s role in the synthesis of pyrrolopyridones as protein tyrosine kinase inhibitors highlights its potential in modulating enzyme activity . Additionally, the compound’s interactions with Schiff base ligands suggest its involvement in metal complexation and stabilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Schiff base ligands derived from this compound exhibit stable antioxidant and α-glucosidase inhibitory activities over time . These findings suggest that the compound maintains its biochemical properties in vitro, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and α-glucosidase inhibitory activities . At higher doses, the compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, the compound’s role in the synthesis of pyrrolopyridones suggests its involvement in metabolic pathways related to protein tyrosine kinase inhibition . Additionally, the compound’s interactions with Schiff base ligands indicate its participation in metal complexation and stabilization pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Studies have shown that the compound exhibits low tissue distribution and predominant urinary excretion, suggesting its efficient clearance from the body .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Schiff base ligands derived from this compound are localized in the plasma membrane, where they exert their antioxidant and α-glucosidase inhibitory activities . This localization is essential for the compound’s biochemical properties and its role in cellular processes.
Properties
IUPAC Name |
2-methoxy-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQTLLPQFAGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708766 | |
Record name | 2-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-54-5 | |
Record name | 2-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-4-nitropyridine in the synthesis of nucleoside analogs?
A1: this compound serves as a crucial starting material for synthesizing various nucleoside analogs, specifically those structurally related to 5-fluorouracil and 5-fluorocytosine [, ]. These analogs are of significant interest due to their potential antiviral and anticancer activities. The presence of the methoxy and nitro groups in this compound allows for specific chemical transformations, enabling the construction of the desired nucleoside frameworks.
Q2: How is this compound used to synthesize 5-fluoro-3-deazacytidine?
A2: The synthesis of 5-fluoro-3-deazacytidine from this compound involves a multi-step process []. First, this compound is converted to 4-amino-5-fluoro-2-methoxypyridine through a reduction reaction. This compound then undergoes acetylation and subsequent condensation with a protected ribofuranosyl bromide. Finally, deprotection steps yield the target nucleoside, 5-fluoro-3-deazacytidine.
Q3: Can you elaborate on the importance of characterizing synthesized compounds like those derived from this compound?
A3: Characterizing the synthesized compounds is crucial for confirming their identity and purity, which is essential for further biological evaluation [, ]. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the structures and study their properties. These characterization data are critical for understanding structure-activity relationships and guiding the development of more potent and selective nucleoside analogs.
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